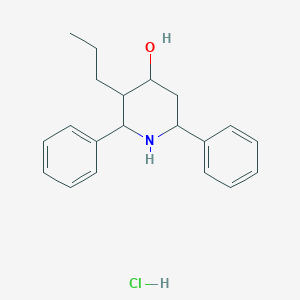![molecular formula C22H23ClN2O3 B4892496 N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B4892496.png)
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide, also known as ABT-724, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as nociceptin/orphanin FQ receptor (NOP) agonists, which have been shown to have analgesic, anxiolytic, and antidepressant effects.
Mecanismo De Acción
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide acts as a selective agonist for the NOP receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the NOP receptor by N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide leads to the inhibition of neurotransmitter release, including the release of substance P, which is involved in pain transmission. This results in the analgesic effects of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide. Activation of the NOP receptor also leads to the modulation of the activity of other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to the anxiolytic and antidepressant effects of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide.
Biochemical and Physiological Effects
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce pain sensitivity, increase pain threshold, and reduce inflammation. It has also been shown to reduce anxiety and depression-like behaviors. In addition, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and administered. It has a well-characterized mechanism of action and has been extensively studied in animal models. However, there are also some limitations to its use. It has limited solubility in water, which can make it difficult to administer in certain experiments. In addition, its effects may be dependent on the specific animal model and experimental conditions used.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide. One area of research is the development of more potent and selective NOP agonists that may have improved therapeutic potential. Another area of research is the investigation of the potential use of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide in the treatment of other conditions, such as epilepsy and neurodegenerative diseases. Finally, the development of more effective methods for administering N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide, such as the use of prodrugs or nanoparticles, may also be an area of future research.
Conclusion
In conclusion, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. It acts as a selective agonist for the NOP receptor and has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. While there are some limitations to its use, there are also several future directions for research that may lead to improved therapeutic potential.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide involves several steps, starting with the reaction of 4-chlorobenzaldehyde with piperidine to form 4-chlorobenzaldehyde-piperidine imine. This intermediate is then reacted with 4-methoxybenzylamine to form the corresponding imine, which is reduced using sodium borohydride to yield the amine. The final step involves the reaction of the amine with 4-chloro-2-(2-pyridyl)acetophenone to form N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide has been investigated for its potential use in the treatment of drug addiction and withdrawal.
Propiedades
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-28-19-11-7-17(8-12-19)21(26)24-20(15-16-5-9-18(23)10-6-16)22(27)25-13-3-2-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,24,26)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXWZBFLXPEFPI-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4892416.png)
![N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B4892418.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B4892437.png)
![methyl 4-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4892444.png)
![5-bromo-1-methyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4892446.png)



![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B4892468.png)

![1,1'-[(4,6-dipropoxy-1,3-phenylene)di-1,3-pentadiyne-1,5-diyl]dipiperidine dihydrochloride](/img/structure/B4892492.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4892498.png)
![N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide](/img/structure/B4892504.png)
